molecular formula C24H24N2O4 B12453689 N,N'-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide)

N,N'-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide)

Katalognummer: B12453689
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: PBLVDZPETZOUKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) typically involves the reaction of benzene-1,4-diamine with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, facilitates the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(2-methoxybenzylidene)hexane-1,6-diamine
  • N,N’-bis(4-dimethylaminobenzylidene)hexane-1,6-diamine
  • N,N’-bis(4-butoxybenzylidene)hexane-1,6-diamine

Uniqueness

N,N’-benzene-1,4-diylbis(2-methoxy-2-phenylacetamide) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

2-methoxy-N-[4-[(2-methoxy-2-phenylacetyl)amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C24H24N2O4/c1-29-21(17-9-5-3-6-10-17)23(27)25-19-13-15-20(16-14-19)26-24(28)22(30-2)18-11-7-4-8-12-18/h3-16,21-22H,1-2H3,(H,25,27)(H,26,28)

InChI-Schlüssel

PBLVDZPETZOUKW-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.